molecular formula C19H28N2O4 B587367 (S)-1-Boc-3-(Cbz-amino-methyl)-piperidine CAS No. 140645-87-0

(S)-1-Boc-3-(Cbz-amino-methyl)-piperidine

Cat. No.: B587367
CAS No.: 140645-87-0
M. Wt: 348.443
InChI Key: IKKHJUNAQMPJBI-INIZCTEOSA-N
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Description

(S)-1-Boc-3-(Cbz-amino-methyl)-piperidine is a chiral compound that features a piperidine ring substituted with a Boc-protected amine and a Cbz-protected amino-methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Boc-3-(Cbz-amino-methyl)-piperidine typically involves the protection of the amine groups on the piperidine ring. A common synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar protection strategies but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Boc-3-(Cbz-amino-methyl)-piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) for Boc removal and hydrogenation with palladium on carbon (Pd/C) for Cbz removal.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

    Oxidation/Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).

Major Products

    Deprotected Amines: Resulting from the removal of Boc and Cbz groups.

    Substituted Piperidines: Formed through nucleophilic substitution reactions.

Scientific Research Applications

(S)-1-Boc-3-(Cbz-amino-methyl)-piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-1-Boc-3-(Cbz-amino-methyl)-piperidine is primarily related to its ability to act as a protected amine. The Boc and Cbz groups protect the amine functionalities, allowing for selective reactions at other sites on the molecule. Upon deprotection, the free amine can interact with various molecular targets, potentially influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

    (S)-1-Boc-3-(aminomethyl)piperidine: Lacks the Cbz protection on the amino-methyl group.

    (S)-3-(Cbz-amino-methyl)piperidine: Lacks the Boc protection on the piperidine ring.

    (S)-1-Boc-3-(benzylamino-methyl)piperidine: Similar structure but with a benzyl group instead of Cbz.

Uniqueness

(S)-1-Boc-3-(Cbz-amino-methyl)-piperidine is unique due to the dual protection of its amine groups, which allows for selective deprotection and functionalization. This makes it a versatile intermediate in organic synthesis and drug development .

Properties

IUPAC Name

tert-butyl (3S)-3-(phenylmethoxycarbonylaminomethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4/c1-19(2,3)25-18(23)21-11-7-10-16(13-21)12-20-17(22)24-14-15-8-5-4-6-9-15/h4-6,8-9,16H,7,10-14H2,1-3H3,(H,20,22)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKHJUNAQMPJBI-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CNC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)CNC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirred solution of 3-(aminomethyl)-1-N-Boc-piperidine (1.64 g, 7.65 mmol) and TEA (1.6 mL, 11 mmol) in THF (5 mL) at 0° C., benzyl chloroformate (1.15 mL, 8.04 mmol) was added dropwise. The reaction was maintained at 0° C. for 1 h, then warmed to RT overnight. The solvent was evaporated in vacuo. The residue was taken up in a saturated solution of NH4Cl (aq) (15 mL) and extracted with EtOAc (10 mL). The organic layer was separated, dried over MgSO4, filtered and the solvent was evaporated in vacuo. The residue was purified by flash chromatography on silica gel (1:4, EtOAc:hexane) to yield the title compound as a colorless oil. MS m/z: 349.3 (M+H). Calc'd. for C19H28N2O4-348.44.
Quantity
1.64 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
1.15 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 3-aminomethylpiperidine-1-carboxylic acid tert-butyl ester (2.20 g, 10.3 mmol) in dichloromethane (40 mL) was treated with triethylamine (1.90 mL, 13.3 mmol) and stirred on an ice bath. A solution of benzyl chloroformate (1.90 mL, 13.3 mmol) in dichloromethane (10 mL) was added over 5 minutes. The mixture was stirred at room temperature for 70 hours. It was washed with 0.1 N aqueous hydrochloric acid, dried over sodium sulfate, and concentrated under vacuum to provide a colorless gum (3.58 g, quantitative) which was used without further purification. 1H NMR (300 MHz, CDCl3) δ7.37 (m, 5H), 5.11 (s, 2H), 3.75 (m, 2H), 3.18 (m, 1H), 3.05 (m, 2H), 2.83 (m, 1H), 1.9-1.6 (m, 4H), 1.46 (s, 9H), 1.27 (m, 1H).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

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